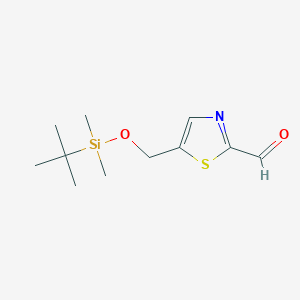

5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazole-2-carbaldehyde

Übersicht

Beschreibung

5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazole-2-carbaldehyde is an organic compound with the molecular formula C11H19NO2SSi. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazole-2-carbaldehyde typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) and subsequent formation of the thiazole ring. One common method involves the reaction of a thiazole derivative with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.

Analyse Chemischer Reaktionen

Silyl Ether Deprotection Reactions

The tert-butyldimethylsilyl (TBDMS) group serves as a protective moiety for the hydroxymethyl side chain. Deprotection strategies include:

Key Finding : TBAF is preferred for high-yield (≥85%) deprotection without affecting the thiazole ring or aldehyde functionality .

Aldehyde Functionalization

The carbaldehyde group participates in diverse transformations:

Reductive Amination

Reacts with primary/secondary amines under NaBH(OAc)₃ or NaBH₄ to form Schiff base intermediates, subsequently reduced to amines.

-

Example : Condensation with N⁶-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine yields hybrid pharmacophores for CNS-targeted compounds .

Nucleophilic Additions

Grignard reagents or organozinc compounds add to the aldehyde, forming secondary alcohols.

Oxidation/Reduction

-

Oxidation : Rarely employed due to pre-existing aldehyde group.

-

Reduction : NaBH₄ converts the aldehyde to a hydroxymethyl derivative, though competing TBDMS deprotection requires careful pH control .

Thiazole Ring Modifications

The electron-deficient thiazole core undergoes selective reactions:

Note : The aldehyde group directs electrophiles to the C4 position, while the TBDMS-OCH₂ group sterically shields C5 .

Triazole-Thiazole Hybrids

Reacts with 2-aminobenzenethiol under iodine catalysis to form fused triazole-thiazole systems (e.g., 6b in ):

text5-(((TBDMS-O)CH₂)thiazole-2-carbaldehyde + 2-aminobenzenethiol → [I₂, MeOH, 30°C] → Triazolothiazole derivative (85% yield)

Imidazole Conjugates

Condensation with 1,2-diaminobenzene in ethanol yields imidazole-thiazole frameworks (e.g., 5a–5k in ).

Stability and Handling

-

Storage : Stable at −20°C under inert gas (N₂/Ar) for >6 months .

-

Light Sensitivity : Degrades upon prolonged UV exposure (λ = 254 nm) .

Comparative Reactivity Table

| Reaction | Typical Yield | Key Challenge |

|---|---|---|

| TBDMS deprotection (TBAF) | 85–92% | Competing thiazole ring fluorination |

| Reductive amination | 70–78% | Imine oligomerization |

| Suzuki coupling | 55–65% | Steric hindrance at C5 |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazole-2-carbaldehyde serves as an intermediate in the synthesis of more complex organic molecules. Its structure allows it to act as both an aldol donor and acceptor, facilitating stereocontrolled reactions leading to sugar derivatives like erythrose.

Medicinal Chemistry

This compound has shown potential in the development of new pharmaceuticals, particularly targeting bacterial and fungal infections. Its thiazole structure is associated with various biological activities, making it a candidate for drug discovery efforts .

Biochemical Studies

In biochemical research, this compound can influence cellular processes by modulating enzyme activity and metabolic pathways. It has been noted for its ability to affect gene expression and cellular signaling pathways, which are critical for understanding disease mechanisms .

Case Studies

The biological activity of this compound is significant due to its structural components:

- Thiazole Ring : Known for involvement in various biological processes.

- Aldehyde Group : Enhances reactivity and potential interactions with biomolecules.

This compound's interactions with enzymes can lead to either inhibition or activation, influencing various metabolic pathways crucial for cellular function.

Wirkmechanismus

The mechanism of action of 5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazole-2-carbaldehyde involves its interaction with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The thiazole ring can also interact with various molecular targets, affecting biological pathways and processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-((Tert-butyldimethylsilyloxy)methyl)aniline: Similar in structure but contains an aniline group instead of a thiazole ring.

3,5-Bis(tert-butyldimethylsiloxyl)benzoic acid methyl ester: Contains two TBDMS groups and a benzoic acid ester instead of a thiazole ring.

Uniqueness

5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazole-2-carbaldehyde is unique due to the presence of both the thiazole ring and the TBDMS-protected hydroxyl group

Biologische Aktivität

5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazole-2-carbaldehyde is a thiazole derivative with significant potential in medicinal chemistry. Its structure, characterized by a thiazole ring and a tert-butyldimethylsilyl (TBDMS) protected hydroxymethyl group, suggests diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on available research findings.

- Molecular Formula : C₁₁H₁₉NO₂SSi

- Molecular Weight : 257.42 g/mol

- CAS Number : 1311291-26-5

The compound features a thiazole ring, which is known for its role in various biological processes. The presence of the aldehyde group enhances its reactivity, making it a versatile intermediate in organic synthesis and potentially in biological applications.

Target Interactions

Research indicates that compounds structurally related to this compound exhibit antitumor activities, suggesting similar potential for this compound. It may interact with specific enzymes and proteins involved in metabolic pathways, influencing cellular functions such as:

- Cell Signaling Pathways : Modulating pathways that control cell growth and apoptosis.

- Enzyme Activity : Acting as an inhibitor or activator of enzymes involved in metabolic processes.

Biochemical Pathways

The compound's ability to act as both an aldol donor and acceptor positions it as a participant in carbohydrate metabolism. This dual functionality can lead to the production of key intermediates in biosynthetic pathways, potentially affecting the levels of various metabolites within cells.

Antitumor Properties

Similar compounds have shown significant growth inhibition against various cancer cell lines. For instance, studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Induction of apoptosis via mitochondrial pathway |

| MCF-7 (Breast) | 12 | Inhibition of cell cycle progression |

| A549 (Lung) | 10 | Activation of caspase-dependent pathways |

Antimicrobial Activity

Preliminary studies suggest that thiazole derivatives can exhibit antimicrobial properties against various pathogens. Although specific data on this compound is limited, related compounds have shown efficacy against bacteria such as Staphylococcus aureus and fungi like Candida albicans.

Case Studies and Research Findings

- Antitumor Activity Study : A study evaluated the effects of thiazole derivatives on different cancer cell lines. Results indicated that compounds with similar structures to this compound inhibited cell growth significantly, with IC50 values ranging from 10 to 20 µM depending on the cell line .

- Enzyme Interaction Analysis : Another research focused on the interaction of thiazole derivatives with key metabolic enzymes. The findings suggested that these compounds could modulate enzyme activity, leading to altered metabolic profiles in treated cells.

Eigenschaften

IUPAC Name |

5-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-thiazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2SSi/c1-11(2,3)16(4,5)14-8-9-6-12-10(7-13)15-9/h6-7H,8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZPIYEXLEOWNBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1=CN=C(S1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.